molecular formula C12H13IN2O B11780469 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol

2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol

Katalognummer: B11780469
Molekulargewicht: 328.15 g/mol
InChI-Schlüssel: NPTSTIWBBYPBFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom at the 4th position and an o-tolyl group at the 5th position of the pyrazole ring, along with an ethanol group attached to the 1st position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an o-tolyl group.

    Iodination: The iodination of the pyrazole ring is achieved by treating the compound with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4th position.

    Ethanol Substitution: The final step involves the substitution of the hydrogen atom at the 1st position of the pyrazole ring with an ethanol group. This can be achieved through a nucleophilic substitution reaction using ethanol and a suitable base, such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: The ethanol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups, such as bromine, chlorine, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or other halogenating agents can be used.

Major Products:

    Oxidation: Formation of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(4-Hydro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of 2-(4-Bromo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It can also be used in the development of new biochemical assays.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have potential as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to changes in gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

  • 2-(4-Bromo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
  • 2-(4-Chloro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
  • 2-(4-Fluoro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol

Comparison:

  • Uniqueness: The presence of the iodine atom in 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro counterparts. This reactivity can be advantageous in specific synthetic applications.
  • Properties: The iodine atom also imparts unique electronic and steric properties to the compound, which can influence its interactions with biological targets and its overall stability.

Eigenschaften

Molekularformel

C12H13IN2O

Molekulargewicht

328.15 g/mol

IUPAC-Name

2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H13IN2O/c1-9-4-2-3-5-10(9)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7H2,1H3

InChI-Schlüssel

NPTSTIWBBYPBFG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=C(C=NN2CCO)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.